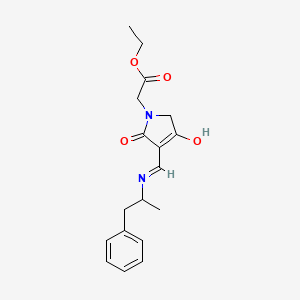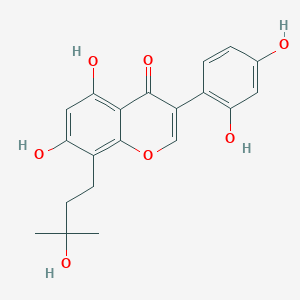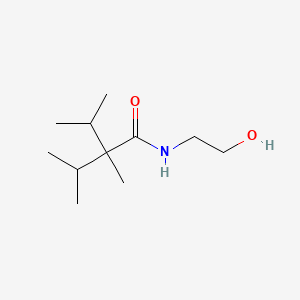
Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexanone core substituted with p-chlorobenzylamino and phenyl groups, and it is often used in its hydrochloride salt form to enhance its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride typically involves multiple steps. One common method includes the condensation of cyclohexanone with p-chlorobenzylamine and phenylamine under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone derivatives: These compounds share the cyclohexanone core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzylamine derivatives: Compounds with similar benzylamine structures may exhibit comparable biological activities.
Phenyl-substituted compounds:
Uniqueness
Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propiedades
| 96783-25-4 | |
Fórmula molecular |
C19H21Cl2NO |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylamino]-2-phenylcyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C19H20ClNO.ClH/c20-17-11-9-15(10-12-17)14-21-19(13-5-4-8-18(19)22)16-6-2-1-3-7-16;/h1-3,6-7,9-12,21H,4-5,8,13-14H2;1H |
Clave InChI |
REOGGMVDMKUNSB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(=O)C1)(C2=CC=CC=C2)NCC3=CC=C(C=C3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







